Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate
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Overview
Description
Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate is an organic compound with the molecular formula C12H15F2NO3. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and two methoxy groups, one of which is substituted with difluoromethoxy. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate typically involves multiple steps. One common method starts with the esterification of 2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the benzoic acid derivative, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-5-methoxybenzoate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Tert-butyl 2-amino-4-methoxybenzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO4/c1-13(2,3)20-11(17)7-5-10(19-12(14)15)9(18-4)6-8(7)16/h5-6,12H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELCKDGTSZNRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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